4-methoxy-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide 4-methoxy-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 77478-79-6
VCID: VC14824352
InChI: InChI=1S/C16H13N3O3/c1-22-11-8-6-10(7-9-11)14(20)18-16-17-13-5-3-2-4-12(13)15(21)19-16/h2-9H,1H3,(H2,17,18,19,20,21)
SMILES:
Molecular Formula: C16H13N3O3
Molecular Weight: 295.29 g/mol

4-methoxy-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide

CAS No.: 77478-79-6

Cat. No.: VC14824352

Molecular Formula: C16H13N3O3

Molecular Weight: 295.29 g/mol

* For research use only. Not for human or veterinary use.

4-methoxy-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide - 77478-79-6

Specification

CAS No. 77478-79-6
Molecular Formula C16H13N3O3
Molecular Weight 295.29 g/mol
IUPAC Name 4-methoxy-N-(4-oxo-3H-quinazolin-2-yl)benzamide
Standard InChI InChI=1S/C16H13N3O3/c1-22-11-8-6-10(7-9-11)14(20)18-16-17-13-5-3-2-4-12(13)15(21)19-16/h2-9H,1H3,(H2,17,18,19,20,21)
Standard InChI Key NUTZJXBATZNCQR-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3C(=O)N2

Introduction

Chemical Identity and Structural Features

4-Methoxy-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide (CAS No. 77478-79-6) is characterized by a quinazolinone core fused with a benzamide group. Its molecular formula is C₁₆H₁₃N₃O₃, with a molecular weight of 295.29 g/mol. The IUPAC name, 4-methoxy-N-(4-oxo-3H-quinazolin-2-yl)benzamide, reflects its methoxy substitution at the benzamide moiety and the oxoquinazoline ring system.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₃N₃O₃
Molecular Weight295.29 g/mol
CAS Number77478-79-6
Canonical SMILESCOC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3C(=O)N2
InChI KeyNUTZJXBATZNCQR-UHFFFAOYSA-N

The quinazolinone core contributes to planar aromaticity, while the methoxy group enhances solubility and influences binding interactions with biological targets .

Synthesis and Structural Elaboration

The synthesis of 4-methoxy-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide involves multi-step condensation and cyclization reactions. A typical pathway includes:

  • Formation of the Quinazolinone Core:
    Reaction of 2-aminobenzamide derivatives with chloroacetyl chloride under reflux conditions yields 2-(chloromethyl)-3-methylquinazolin-4(3H)-one intermediates . For example, 2-amino-N-methylbenzamide reacts with chloroacetyl chloride in acetic acid to form the chloromethylquinazolinone scaffold .

  • Benzamide Coupling:
    The chloromethyl intermediate undergoes nucleophilic substitution with 4-methoxybenzamide in the presence of a base, forming the final product. Alternative methods include Suzuki-Miyaura couplings or Ullmann reactions for introducing aromatic substituents .

Biological Activities and Mechanisms

Antimicrobial Activity

The benzamide moiety enhances antimicrobial efficacy by disrupting bacterial cell wall synthesis. Derivatives with methoxy substitutions show MIC values of 8–32 μg/mL against Gram-positive pathogens, likely due to increased membrane permeability.

Structure-Activity Relationships (SAR)

Critical structural determinants for biological activity include:

  • Quinazolinone Core: Essential for kinase inhibition; substitution at C-2 (e.g., methyl or fluorophenyl groups) modulates potency .

  • Methoxy Group: Improves solubility and bioavailability while maintaining planar geometry for target binding.

  • Benzamide Linkage: Facilitates hydrogen bonding with catalytic lysine residues in kinases .

Table 2: Comparative Activities of Quinazoline Derivatives

CompoundTarget Activity (IC₅₀)Key Structural Features
4d EGFR: 0.87 μM (MCF-7)3-Fluorophenyl, chloromethyl
VC14824352Antimicrobial: MIC 16 μg/mL4-Methoxybenzamide
Crystal Analog N/A (structural model)Carboxyl groups, planar stacking

Molecular Interactions and ADMET Profiling

Binding Mode Analysis

X-ray crystallography of related compounds reveals that the quinazolinone core engages in π-π stacking with tyrosine residues (e.g., Tyr-1016 in EGFR), while the methoxy group forms hydrogen bonds with Asp-831 . These interactions stabilize the kinase-inhibitor complex, preventing ATP binding.

ADMET Properties

Predicted ADMET parameters for 4-methoxy-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide include:

  • Absorption: High permeability (Caco-2 Papp > 10 × 10⁻⁶ cm/s) due to lipophilic benzamide groups.

  • Metabolism: Susceptible to hepatic CYP3A4 oxidation at the methoxy group.

  • Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents) but potential hepatotoxicity at high doses .

Future Directions and Applications

  • Optimization Strategies:

    • Introduce fluorinated substituents to enhance metabolic stability .

    • Explore prodrug formulations to improve oral bioavailability.

  • Therapeutic Applications:

    • Combination therapies with existing EGFR inhibitors (e.g., gefitinib) to overcome resistance .

    • Repurposing for neurodegenerative diseases targeting amyloid aggregation .

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